Cas no 791602-75-0 (4-chloro-5,7-difluoro-quinazoline)
4-chloro-5,7-difluoro-quinazoline Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-5,7-difluoroquinazoline
- GYHQPNLHJJSYSN-UHFFFAOYSA-N
- SY037414
- AK145953
- 4-chloro-5,7-difluoro-quinazoline
- 4-Chloro-5,7-difluoroquinazoline (ACI)
- MFCD18377822
- CS-0170910
- DB-358083
- EN300-3266692
- DTXSID80695039
- BS-29608
- 791602-75-0
- AKOS022178673
- Z1269215766
- SCHEMBL3521904
-
- MDL: MFCD18377822
- Inchi: 1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H
- InChI Key: GYHQPNLHJJSYSN-UHFFFAOYSA-N
- SMILES: FC1C=C2C(C(=NC=N2)Cl)=C(F)C=1
Computed Properties
- Exact Mass: 199.9952821g/mol
- Monoisotopic Mass: 199.9952821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 2.7
4-chloro-5,7-difluoro-quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM216851-1g |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | 97% | 1g |
$352 | 2021-08-04 | |
| Chemenu | CM216851-5g |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | 97% | 5g |
$661 | 2021-08-04 | |
| Chemenu | CM216851-10g |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | 97% | 10g |
$884 | 2021-08-04 | |
| Chemenu | CM216851-25g |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | 97% | 25g |
$1594 | 2021-08-04 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037414-0.25g |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | ≥95% | 0.25g |
¥3354.84 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037414-1g |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | ≥95% | 1g |
¥7677.42 | 2025-04-12 | |
| TRC | C347575-100mg |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | 100mg |
$ 270.00 | 2023-04-18 | ||
| TRC | C347575-500mg |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | 500mg |
$ 1103.00 | 2023-04-18 | ||
| TRC | C347575-1g |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | 1g |
$ 1800.00 | 2023-09-08 | ||
| TRC | C347575-5g |
4-Chloro-5,7-difluoroquinazoline |
791602-75-0 | 5g |
$ 8415.00 | 2023-04-18 |
4-chloro-5,7-difluoro-quinazoline Production Method
Production Method 1
4-chloro-5,7-difluoro-quinazoline Raw materials
4-chloro-5,7-difluoro-quinazoline Preparation Products
4-chloro-5,7-difluoro-quinazoline Suppliers
4-chloro-5,7-difluoro-quinazoline Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4-chloro-5,7-difluoro-quinazoline
4-Chloro-5,7-Difluoro-Quinazoline: An Overview of a Promising Compound (CAS No. 791602-75-0)
4-Chloro-5,7-difluoro-quinazoline (CAS No. 791602-75-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive chloro and difluoro substitutions on the quinazoline ring, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The quinazoline scaffold is well-known for its ability to modulate various biological targets, including kinases, receptors, and enzymes. The introduction of chloro and difluoro substituents to the quinazoline ring significantly enhances its pharmacological properties, such as solubility, metabolic stability, and target selectivity. These modifications also contribute to the compound's enhanced bioavailability and reduced toxicity, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 4-chloro-5,7-difluoro-quinazoline in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-cancer activity against multiple cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its anti-cancer properties, 4-chloro-5,7-difluoro-quinazoline has shown promise in the treatment of neurodegenerative disorders. Studies have indicated that this compound can effectively modulate neurotransmitter systems and protect neurons from oxidative stress and inflammation. These findings suggest that 4-chloro-5,7-difluoro-quinazoline may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 4-chloro-5,7-difluoro-quinazoline has been extensively studied to optimize its use in clinical settings. Research has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and exhibits good tissue distribution. The compound is metabolized primarily through hepatic pathways, with minimal renal excretion. These characteristics make it suitable for chronic dosing regimens without significant accumulation or toxicity.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-5,7-difluoro-quinazoline in human subjects. Preliminary results from phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses with no serious adverse effects reported. Phase II trials are expected to provide further insights into its therapeutic potential in specific disease indications.
The synthetic route for producing 4-chloro-5,7-difluoro-quinazoline has been optimized to ensure high yield and purity. The synthesis typically involves a multi-step process starting from readily available starting materials. Key steps include the formation of the quinazoline ring through a condensation reaction followed by selective chlorination and fluorination reactions. The final product is purified using chromatographic techniques to ensure pharmaceutical-grade quality.
In conclusion, 4-chloro-5,7-difluoro-quinazoline (CAS No. 791602-75-0) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure confers enhanced pharmacological properties that make it an attractive candidate for drug development. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential and pave the way for its use in treating various diseases.
791602-75-0 (4-chloro-5,7-difluoro-quinazoline) Related Products
- 16499-62-0(4-Chloro-7-fluoroquinazoline)
- 16499-60-8(4-Chloro-5-Fluoroquinazoline)
- 625080-60-6(4-chloro-6,7-difluoro-quinazoline)
- 87611-00-5(2,4-Dichloro-5-fluoroquinazoline)
- 134517-57-0(2,4-Dichloro-6-fluoroquinazoline)
- 524955-72-4(4-Chloro-5-fluoroquinazoline hydrochloride)
- 174566-15-5(2,4-Dichloro-7-fluoroquinazoline)
- 825654-56-6(4-Chloro-5,8-difluoro-2-methylquinazoline)
- 16499-61-9(4-chloro-6-fluoro-quinazoline)
- 774212-69-0(2,4-Dichloro-6,7-difluoroquinazoline)